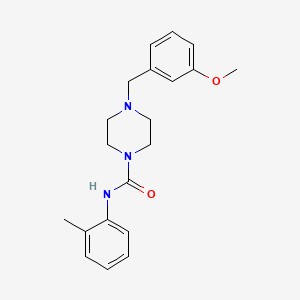
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide, also known as CMET or Compound 1, is a novel small molecule inhibitor of c-Met kinase. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of various types of cancer, including lung, gastric, and liver cancer.
Wirkmechanismus
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide inhibits c-Met kinase by binding to the ATP binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in tumor growth and survival. By inhibiting c-Met kinase, this compound also blocks the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. This compound has also been shown to modulate the immune system, which may enhance its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide is its high potency and selectivity for c-Met kinase, which makes it a promising drug candidate for the treatment of cancer. However, one limitation is its poor solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound.
Zukünftige Richtungen
There are several future directions for the development of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and progression. Another direction is the development of new formulations or prodrugs of this compound that improve its solubility and bioavailability. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide involves several steps, including the preparation of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-phenylprop-2-yn-1-amine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to inhibit the growth and proliferation of cancer cells by targeting c-Met kinase, a receptor tyrosine kinase that plays a key role in tumor growth and progression. This compound has also been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
Eigenschaften
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMIMRBJVVNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5291436.png)
![7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291448.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5291451.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)

![2-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5291489.png)



![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)
![2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol](/img/structure/B5291515.png)

